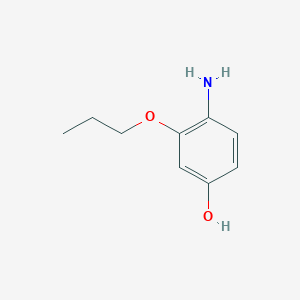
4-Amino-3-propoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-propoxyphenol (4-APP) is an organic compound with the molecular formula C9H13NO2 that is widely used in research and in laboratory experiments. It is a white crystalline solid that is soluble in water and ethanol. 4-APP is a derivative of phenol, which is a phenolic compound with a hydroxyl group attached to an aromatic ring. 4-APP is a versatile compound that has many applications in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
4-Amino-3-propoxyphenol: is utilized in the development of sensors for detecting 4-aminophenol (4-AP) , a toxic environmental pollutant. The compound’s derivatives enhance the electrochemical determination of 4-AP, which is crucial for environmental protection and health monitoring .
Pharmaceutical Analysis
In the pharmaceutical industry, sensors based on 4-Amino-3-propoxyphenol derivatives can detect contaminants in medications. This is vital for ensuring the safety and efficacy of pharmaceutical products .
Antimicrobial Applications
Derivatives of 4-Amino-3-propoxyphenol have been synthesized and tested for antimicrobial activities. They exhibit broad-spectrum activities against various bacteria and fungi, indicating potential use in developing new antimicrobial agents .
Antidiabetic Research
Some derivatives of 4-Amino-3-propoxyphenol show significant inhibitory activities against enzymes like α-amylase and α-glucosidase. These findings suggest applications in antidiabetic drug development and the management of diabetes through enzyme inhibition .
DNA Interaction Studies
The interaction of 4-Amino-3-propoxyphenol derivatives with human DNA has been studied, revealing that these compounds can bind to DNA. This property is important for understanding the molecular mechanisms of action and could lead to applications in gene therapy and molecular diagnostics .
Catalysis and Material Science
4-Amino-3-propoxyphenol: and its derivatives can be used to create composite materials with enhanced catalytic properties. These materials have applications in various fields, including catalysis and material science, where they can improve the efficiency of chemical reactions and the development of new materials .
Eigenschaften
IUPAC Name |
4-amino-3-propoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6,11H,2,5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQKJALMCUIXGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-propoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

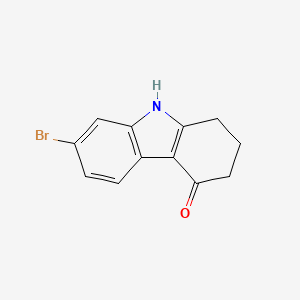
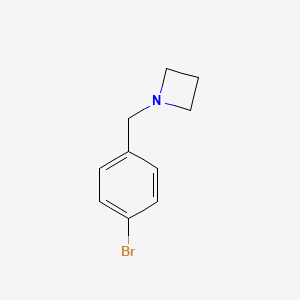
![7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1375043.png)
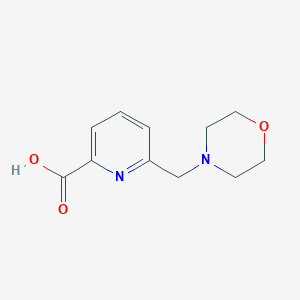
![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)
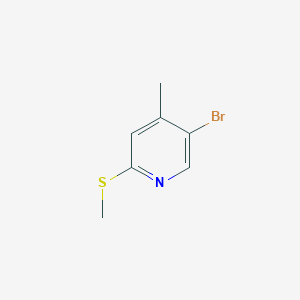
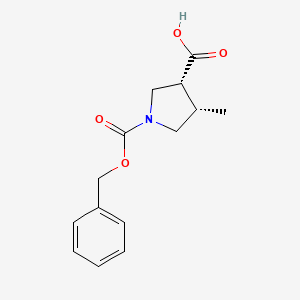
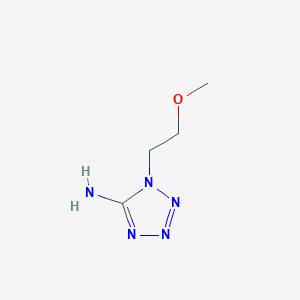
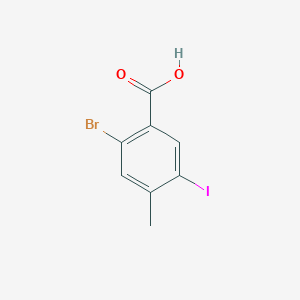
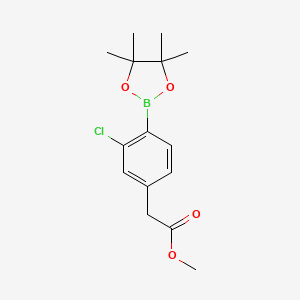
![8-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1375057.png)
![4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1375058.png)
![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)
